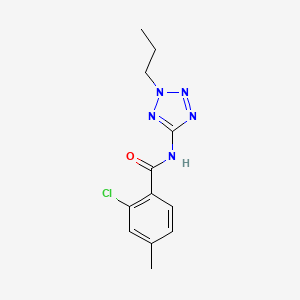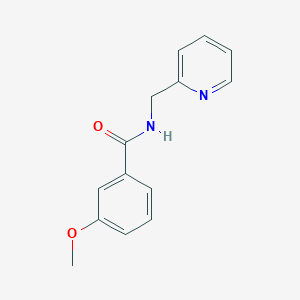
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide, also known as MBMPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBMPA belongs to the class of benzylacetamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide may exert its biological effects through the inhibition of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide may modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and physiological effects:
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects. In animal models of inflammation and pain, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to reduce the levels of inflammatory mediators and alleviate pain symptoms. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit potent biological effects in various animal models, making it a promising candidate for further study. However, the limitations of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide include its limited solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide. One potential direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide. Additionally, further studies are needed to assess the safety and efficacy of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide in animal models of cancer. Finally, the development of novel derivatives of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 2-methylphenol followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been studied extensively in the context of its potential therapeutic applications. Recent studies have shown that N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to have antitumor activity in various cancer cell lines, suggesting its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-7-3-5-9-15(13)21-12-17(19)18-11-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCPJOLCLRGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)





![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)




![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)